Welcome to the BenchChem Online Store!
molecular formula C12H9F B1198766 4-Fluorobiphenyl CAS No. 324-74-3

4-Fluorobiphenyl

Cat. No. B1198766
M. Wt: 172.2 g/mol
InChI Key: RUYZJEIKQYLEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08809539B2

Procedure details

A solution of sodium carbonate (3.3 g, 0.031 mol) in demineralized water (25 mL) is added to a solution containing 4-fluorobromobenzene (4.55 g, 0.026 mol), phenylboronic acid (3.3 g, 0.027 mol), Pd (II) acetate (18 mg) and triphenylphosphine (65 mg) in n-propanol (50 mL). The reaction mixture is stirred at 80-90° C. for 1 hour. It is allowed to cool back to room temperature. Demineralized water (100 mL) is added and the aqueous layer is extracted with ethyl acetate (200 mL). The organic layer is concentrated and the residue is purified by column chromatography (silica gel 230-400 mesh, ethyl acetate:n-hexane 10:90) to furnish 4-fluorobiphenyl.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
18 mg
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[F:7][C:8]1[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=1.[C:15]1(B(O)O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O.C(O)CC.[Pd]>[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:10][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.55 g
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Name
Quantity
3.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
65 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)O
Name
Quantity
18 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 80-90° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool back to room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (silica gel 230-400 mesh, ethyl acetate:n-hexane 10:90)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.